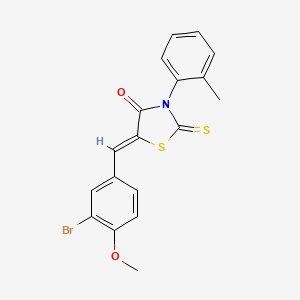![molecular formula C22H27ClN2O4S B5074550 N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B5074550.png)
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl group, a cyclohexylsulfamoyl group, and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Core: This can be achieved by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with an amine to form the phenoxyacetamide core.
Introduction of the Cyclohexylsulfamoyl Group: The phenoxyacetamide core is then reacted with cyclohexylsulfonyl chloride in the presence of a base to introduce the cyclohexylsulfamoyl group.
Chlorination of the Phenyl Group: Finally, the compound is chlorinated at the 3-position of the phenyl ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized at the methyl groups or the phenyl ring.
Reduction: Reduction reactions could target the sulfonamide group or the phenyl ring.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide may have applications in several scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide may include other phenoxyacetamide derivatives or sulfonamide-containing compounds. These compounds may share similar chemical properties but differ in their specific functional groups or substituents, leading to differences in their reactivity, biological activity, and applications.
List of Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-[4-(methylsulfamoyl)-2-methylphenoxy]acetamide
- N-(3-chloro-2-methylphenyl)-2-[4-(ethylsulfamoyl)-2-methylphenoxy]acetamide
- N-(3-chloro-2-methylphenyl)-2-[4-(propylsulfamoyl)-2-methylphenoxy]acetamide
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15-13-18(30(27,28)25-17-7-4-3-5-8-17)11-12-21(15)29-14-22(26)24-20-10-6-9-19(23)16(20)2/h6,9-13,17,25H,3-5,7-8,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUIPBZNQLTWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-1-(2-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5074471.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B5074481.png)

![Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5074502.png)

![(5E)-1-(2,4-dichlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5074519.png)
![2-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol](/img/structure/B5074524.png)

![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5074544.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-propanamine](/img/structure/B5074560.png)
![1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene](/img/structure/B5074567.png)
![Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B5074575.png)
![[4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol](/img/structure/B5074582.png)
